2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide
Description
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3/c28-20(13-27-14-23-17-8-3-4-9-18(17)27)24-16-7-2-1-6-15(16)12-21-25-22(26-30-21)19-10-5-11-29-19/h1-11,14H,12-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWLRWZKCOZRFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the oxadiazole ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Coupling reactions: The benzimidazole and oxadiazole intermediates are then coupled with a furan-containing compound through various coupling reactions such as amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The furan ring undergoes oxidation under strong acidic or oxidative conditions, producing furanone derivatives. For example:
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Reagents : Potassium permanganate () or chromium trioxide () in acidic media (e.g., ).
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Products : Formation of a γ-lactone or 2(5H)-furanone via ring-opening and subsequent cyclization .
| Reaction Conditions | Major Product | Yield |
|---|---|---|
| , , 80°C | Furanone derivative | 65–70% |
| , , 50°C | 2(5H)-Furanone | 55–60% |
Reduction Reactions
The oxadiazole ring is susceptible to reduction, particularly at the N–O bond:
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Reagents : Lithium aluminum hydride () or catalytic hydrogenation ().
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Products : Cleavage of the oxadiazole ring to form a diamino intermediate, which can rearrange into a thioamide or amine derivative .
| Reagent | Product | Mechanism |
|---|---|---|
| (THF, reflux) | -containing derivative | Ring-opening via hydride attack |
| (1 atm, Pd-C) | Thioamide intermediate | Catalytic hydrogenation |
Electrophilic Substitution
The benzodiazole moiety undergoes electrophilic substitution at the C-5 position due to electron-rich aromaticity:
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Reagents : Nitration (), halogenation (), or sulfonation () .
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Products : Nitro-, chloro-, or sulfonic acid-substituted derivatives.
| Substituent | Position | Reaction Time |
|---|---|---|
| C-5 | 4–6 hours | |
| C-5 | 2–3 hours | |
| C-5 | 8–10 hours |
Nucleophilic Acyl Substitution
The acetamide group participates in nucleophilic substitution reactions:
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Reagents : Primary amines () or alcohols () under basic conditions (e.g., or ) .
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Products : Amide or ester derivatives via cleavage of the acetamide bond.
| Nucleophile | Product | Catalyst |
|---|---|---|
| Benzylamine | -Benzylamide | , DMF |
| Methanol | Methyl ester | , reflux |
Cycloaddition Reactions
The oxadiazole ring can engage in [3+2] cycloadditions with alkynes or nitriles:
Acid/Base Hydrolysis
-
Acidic Hydrolysis (, reflux): The acetamide group hydrolyzes to carboxylic acid, yielding 2-(1H-1,3-benzodiazol-1-yl)acetic acid .
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Basic Hydrolysis (, 70°C): Produces the corresponding ammonium salt via deacetylation .
Comparative Reactivity with Structural Analogs
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzodiazole , oxadiazole , and furan rings exhibit significant antimicrobial properties. Studies have shown that derivatives of these compounds can be effective against various bacterial strains and fungi. For instance, the incorporation of the oxadiazole moiety has been linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell walls and inhibit growth mechanisms .
Anticancer Potential
The structural characteristics of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide suggest potential anticancer applications. Compounds with similar frameworks have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The dual action of the benzodiazole and oxadiazole components may provide synergistic effects in targeting cancer pathways .
Development of Functional Materials
The unique chemical structure allows for potential applications in materials science. The compound can be utilized in the synthesis of organic semiconductors or as a building block for novel polymers with specific electronic properties. Its heterocyclic nature provides stability and enhances the performance of materials used in electronic devices .
Study 1: Antimicrobial Screening
A study conducted on a library of compounds including derivatives of benzodiazole and oxadiazole demonstrated significant antibacterial activity against Gram-positive bacteria. The results indicated that modifications leading to increased lipophilicity improved membrane penetration and antibacterial efficacy .
Study 2: Anticancer Activity Evaluation
In vitro assays were performed using cell lines representing various cancers (e.g., breast, lung). The results showed that the compound induced apoptosis at micromolar concentrations while exhibiting low toxicity towards normal cells. This highlights its potential as a selective anticancer agent .
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide involves its interaction with various molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA and proteins, inhibiting their function. The furan and oxadiazole rings can interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Benzoxazine vs. Benzodiazole Derivatives
Compounds like those in replace the benzodiazole with a benzoxazine system (a fused benzene and oxazine ring).
Oxadiazole Isomerism
The target compound contains a 1,2,4-oxadiazole, whereas describes 1,3,4-oxadiazoles. The 1,2,4-oxadiazole isomer is more thermally stable and less prone to hydrolysis, making it preferable in drug design for oral bioavailability .
Substituent Effects
Furan vs. Phenyl Groups
highlights anti-exudative activity in furan-containing acetamides, with furan contributing to reduced steric hindrance compared to bulkier phenyl substituents (e.g., in ). The furan’s oxygen atom may also engage in hydrogen bonding, enhancing target engagement .
Thiazole-Triazole vs. Oxadiazole Systems
In , a thiazole-triazole-acetamide derivative shows comparable molecular weights (~538 g/mol) to the target compound (estimated ~450–500 g/mol). The thiazole-triazole system increases hydrophobicity (logP ~3.5), whereas the oxadiazole-furan combination in the target compound likely improves aqueous solubility due to the oxadiazole’s polarity .
Key Reactions
- Oxadiazole Formation : The target compound’s 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives, as seen in and . This contrasts with 1,3,4-oxadiazoles, which require semicarbazide intermediates () .
- Acetamide Bridging : Coupling reactions (e.g., nucleophilic substitution or condensation) link the benzodiazole and oxadiazole-furan units. details similar steps using pyridine and zeolite catalysts, yielding products in ~60–75% purity after recrystallization .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Data for Structural Analogs
- Spectroscopic Trends : Benzodiazole derivatives (e.g., ) show characteristic ¹H NMR signals for aromatic protons at δ 7.0–8.1 ppm, while methylene bridges (e.g., –CH2– in oxadiazole linkages) resonate near δ 3.4–4.2 ppm .
Table 2: Pharmacological Profiles of Related Compounds
- The furan-oxadiazole motif in reduces edema by 45–60% at 10 mg/kg, comparable to diclofenac.
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide is a complex organic molecule featuring a benzodiazole moiety, a furan ring, and an oxadiazole ring. This unique structure suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 401.4 g/mol. The structural components include:
- Benzodiazole : Known for its interaction with nucleic acids and proteins.
- Furan : A five-membered aromatic ring that can influence the compound's reactivity.
- Oxadiazole : Implicated in various biological activities including anticancer and antimicrobial effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes associated with cancer progression and microbial resistance. Specifically, oxadiazole derivatives have shown inhibitory effects against:
- DNA Interaction : The benzodiazole moiety can intercalate with DNA, potentially leading to apoptosis in cancer cells by disrupting normal cellular functions .
- Membrane Disruption : The furan and oxadiazole rings may affect cellular membranes, altering their integrity and function, which is critical for microbial activity .
Anticancer Activity
Research indicates that compounds similar to 2-(1H-1,3-benzodiazol-1-yl)-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives containing the oxadiazole ring demonstrate cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The IC50 values for these compounds ranged from 10 µM to over 100 µM depending on the specific derivative .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15.3 |
| Compound B | MCF7 | 12.8 |
| Compound C | HUH7 | 10.1 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored through various assays:
- Antibacterial Tests : Compounds similar to this structure have shown better activity against Gram-positive bacteria compared to Gram-negative strains. For example, compounds were effective against Bacillus cereus and Staphylococcus aureus .
| Microorganism | Activity Type | Result |
|---|---|---|
| Bacillus cereus | Antibacterial | Effective |
| Staphylococcus aureus | Antibacterial | Effective |
| Escherichia coli | Antibacterial | Less effective |
Case Studies
A notable study evaluated the efficacy of a related oxadiazole derivative in a mouse model of liver cancer. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer therapeutic .
Q & A
Q. What are the optimal synthetic routes and key challenges in preparing this compound?
Answer: The synthesis typically involves multi-step reactions with careful optimization of catalysts, solvents, and temperatures. For example:
- Step 1: Condensation of benzimidazole derivatives with oxadiazole intermediates using pyridine and zeolite (Y-H) as catalysts under reflux (150°C for 5 hours) .
- Step 2: Coupling with furan-substituted oxadiazole via nucleophilic substitution, monitored by TLC for reaction completion .
- Key Challenges:
Q. How is structural characterization performed for this compound?
Answer: A combination of spectroscopic and analytical methods is critical:
- 1H/13C NMR: Confirms proton environments and carbon connectivity (e.g., benzimidazole NH at δ 10–12 ppm; furan protons at δ 6–7 ppm) .
- IR Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- Elemental Analysis: Ensures purity (>95%) by matching calculated vs. experimental C/H/N ratios .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer: SAR studies require systematic modifications and biological testing:
- Step 1: Synthesize analogs with variations in:
- Step 2: Evaluate antiproliferative/anti-inflammatory activity using assays like MTT or COX-2 inhibition .
- Step 3: Compare IC50 values (Table 1):
| Analog Modification | IC50 (μM) | Target Activity |
|---|---|---|
| Furan-oxadiazole core | 12.3 | COX-2 inhibition |
| Thiophene-oxadiazole variant | 8.7 | Improved binding |
Q. What computational methods are used to predict target engagement and binding modes?
Answer:
- Molecular Docking: Tools like AutoDock Vina simulate ligand-receptor interactions. For example, docking the compound into COX-2’s active site reveals hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355 .
- MD Simulations: Assess binding stability over 100 ns trajectories (e.g., root-mean-square deviation <2 Å indicates stable binding) .
- Pharmacophore Modeling: Identifies critical features (e.g., oxadiazole as a hydrogen bond acceptor) for activity .
Q. How can contradictory data in biological assays be resolved?
Answer: Contradictions (e.g., variable IC50 values across studies) require:
- Reproducibility Checks: Repeat assays under standardized conditions (e.g., cell line passage number, serum concentration) .
- Control Experiments: Include reference inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity .
- Meta-Analysis: Compare data across studies to identify outliers (e.g., differences in solvent/DMSO concentration affecting solubility) .
Q. How is target engagement validated in cellular assays?
Answer:
Q. What analytical techniques ensure purity and stability under storage conditions?
Answer:
Q. How are stability studies designed to assess degradation pathways?
Answer:
Q. How can discrepancies in SAR data across research groups be addressed?
Answer:
Q. What methodologies model metabolic pathways and potential toxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
